4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with the molecular formula C24H23NO5. This compound is known for its unique structure, which includes a trimethoxyphenyl group and a tetrahydroacridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes essential for cancer cell survival. The trimethoxyphenyl group plays a crucial role in binding to these targets and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Trimetrexate and Trimethoprim: Two dihydrofolate reductase (DHFR) inhibitors.
Combretastatin Derivatives: Potent microtubule-targeting agents.
Uniqueness
4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid stands out due to its combination of a trimethoxyphenyl group and a tetrahydroacridine core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C24H23NO5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27) |
InChI Key |
QCQQUVYMWQPHRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
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